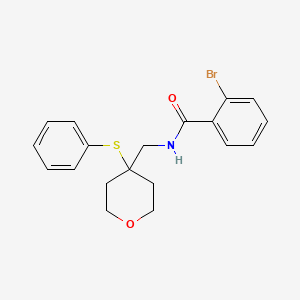

![molecular formula C12H14FN3O3 B2403720 ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate CAS No. 1622854-69-6](/img/structure/B2403720.png)

ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

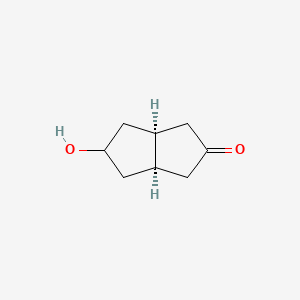

Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate is a chemical compound with the molecular formula C12H14FN3O3 . It is used as a reactant and is a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Molecular Structure Analysis

The molecular structure of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate consists of 12 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 267.256 Da, and the monoisotopic mass is 267.101929 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : Ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate and related compounds have been synthesized through various methods, including condensation reactions and Ugi four-component reactions, offering insights into efficient synthetic pathways for complex organic compounds (Sapnakumari et al., 2014) (Ganesh et al., 2017).

Characterization and Properties : Extensive characterization, including elemental analysis, FT-IR, NMR, and X-ray diffraction, has been conducted to determine the physical and chemical properties of these compounds, contributing to a deeper understanding of their molecular structures (Al-Mousawi & El-Apasery, 2012).

Crystallography and Molecular Interactions

Crystal Structure Analysis : The crystal structure of ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate and similar compounds has been a subject of study, highlighting their molecular configurations and intermolecular interactions (Attanasi et al., 2001).

Molecular Interactions : Research has focused on understanding the nature of interactions within these compounds, such as hydrogen bonding and other non-covalent interactions, which are crucial for their potential applications in various fields (Zhang et al., 2011).

Propiedades

IUPAC Name |

ethyl (2Z)-2-amino-2-[[2-(4-fluorophenyl)acetyl]hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c1-2-19-12(18)11(14)16-15-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDMOKLRXBQDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC(=O)CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC(=O)CC1=CC=C(C=C1)F)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine dihydrochloride](/img/no-structure.png)

![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)

![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)

![8-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2403650.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2403652.png)